Cephaeline dihydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4.2BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEHXAAQCILFGO-JBKGYMEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40Br2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208879 |

Source

|

| Record name | Cephaeline dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6014-81-9 |

Source

|

| Record name | Cephaeline dihydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephaeline dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHAELINE DIHYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJZ43HC22F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cephaeline dihydrobromide chemical structure and properties

An In-depth Technical Guide to Cephaeline Dihydrobromide: From Chemical Structure to Therapeutic Potential

Introduction

Cephaeline is a prominent isoquinoline alkaloid isolated primarily from the roots of Carapichea ipecacuanha (formerly Cephaelis ipecacuanha), a plant species belonging to the Rubiaceae family.[1][2] Alongside its close structural analog, emetine, cephaeline is a key active component of Ipecac syrup, a preparation historically used for its potent emetic and expectorant properties.[1][2][3] While its traditional application as an emetic for poison treatment has been largely discontinued due to efficacy concerns, modern research has unveiled a spectrum of potent biological activities, positioning cephaeline and its salt forms, such as cephaeline dihydrobromide, as compounds of significant interest for drug development professionals.[4][5][6]

This guide provides a comprehensive technical overview of cephaeline dihydrobromide, delving into its chemical structure, physicochemical properties, multifaceted mechanisms of action, and established experimental protocols. The narrative is designed for researchers and scientists, synthesizing foundational knowledge with insights into its emerging therapeutic applications in oncology and virology.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's chemical and physical nature is the cornerstone of its development as a therapeutic agent. These properties dictate its solubility, stability, formulation possibilities, and pharmacokinetic profile.

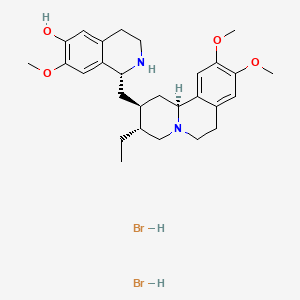

Chemical Structure

Cephaeline is structurally a desmethyl analog of emetine.[7] The dihydrobromide salt is formed by the protonation of the two basic nitrogen atoms of the cephaeline molecule by two equivalents of hydrobromic acid.

-

IUPAC Name: (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrobromide[8]

-

CAS Number: 6014-81-9[8]

Figure 1: Chemical Structure of Cephaeline Dihydrobromide

Caption: 2D representation of Cephaeline Dihydrobromide.

Physicochemical Data

The physicochemical properties of cephaeline and its dihydrobromide salt are summarized below. It is crucial to distinguish between the free base and its salt forms, as properties like solubility and melting point differ significantly.

| Property | Cephaeline (Free Base) | Cephaeline Dihydrobromide | References |

| Appearance | Crystalline solid; needles from ether. | Prisms from dilute hydrobromic acid. | [10] |

| Melting Point | 115-116 °C | Sinters at 266 °C, melts up to 293 °C. | [10][11] |

| Solubility | Practically insoluble in water; freely soluble in dilute acids, methanol, ethanol, chloroform. | Soluble in water; moderately soluble in alcohol, acetone. Soluble in DMSO. Practically insoluble in benzene. | [10][12][13] |

| Storage | -20°C, desiccate. | -20°C, desiccate. | [11][13] |

| Stability | Hygroscopic. | Data not specified, but stable under recommended storage. | [11] |

Biological Activity and Mechanisms of Action

Cephaeline exhibits a remarkable range of biological activities, stemming from its ability to interfere with fundamental cellular processes. Its mechanisms of action are multifaceted, involving direct inhibition of viral enzymes, modulation of cancer cell death pathways, and interaction with host cell receptors.

Antiviral Activity

Cephaeline has demonstrated potent, broad-spectrum antiviral activity against several RNA viruses, notably Zika virus (ZIKV) and Ebola virus (EBOV).[4][7] Its efficacy is rooted in a dual mechanism that targets both viral entry and replication.

-

Inhibition of Viral Replication: The primary antiviral mechanism is the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome.[4] For ZIKV, cephaeline inhibits the polymerase activity of the NS5 protein with an IC₅₀ of 976 nM in cell-based assays.[7]

-

Inhibition of Viral Entry: Cephaeline also impedes the entry of viruses into host cells. It has been shown to inhibit Ebola virus-like particle (VLP) entry with an IC₅₀ of 3.27 µM.[7]

This dual-pronged attack makes cephaeline a compelling candidate for broad-spectrum antiviral development. In vivo studies have validated these findings; administration of cephaeline (2 mg/kg) to ZIKV-infected mice significantly reduced serum viral load and viral RNA in tissues.[7][12] Similarly, a 5 mg/kg dose effectively suppressed EBOV infection in mouse models, leading to a 67% survival rate.[7]

Caption: Dual mechanisms of cephaeline's antiviral action.

Anticancer Activity

Recent investigations have highlighted cephaeline's potent cytotoxic effects against various cancer cell lines, including lung cancer and mucoepidermoid carcinoma (MEC).[4][14][15] Its anticancer activity is primarily driven by two distinct, yet potentially interconnected, mechanisms: the induction of ferroptosis and epigenetic modulation.

-

Induction of Ferroptosis: In lung cancer cells (H460 and A549 lines), cephaeline induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4][15] The mechanism involves the inhibition of Nuclear factor erythroid 2-related factor 2 (NRF2), a key transcription factor that regulates antioxidant response.[7][15] By inhibiting NRF2, cephaeline downregulates crucial antioxidant genes like GPX4 and SLC7A11, leaving the cells vulnerable to oxidative damage and subsequent ferroptotic death.[7]

-

Epigenetic Modulation: In mucoepidermoid carcinoma cells, cephaeline acts as an inductor of histone H3 acetylation, specifically at lysine 9 (H3K9ac).[7][14][16] Increased histone acetylation leads to a more relaxed chromatin structure, altering gene expression profiles. This modulation has been shown to reduce cancer cell viability, halt tumor growth, inhibit cell migration, and disrupt the formation of cancer stem cell-like tumorspheres.[14][16]

Caption: Dual mechanisms of cephaeline's anticancer action.

Emetic and Expectorant Activity

Cephaeline's historical use stems from its powerful emetic (vomiting-inducing) and expectorant (mucus-clearing) effects.

-

Emetic Action: The emetic effect is mediated through both a local and a central mechanism. It locally irritates the gastric mucosa and centrally stimulates the chemoreceptor trigger zone (CTZ) in the brain.[3][17] This action involves the serotonin (5-HT) system, as the emetic effect can be prevented by 5-HT₃ receptor antagonists like ondansetron.[12]

-

Expectorant Action: Cephaeline has been shown to increase the output of respiratory tract fluid, which aids in clearing mucus.[12]

While cephaeline is a more potent emetic than emetine, it is also considered more toxic and irritating.[2][18]

Experimental Data and Protocols

Reproducible and well-defined protocols are essential for evaluating the biological activity of compounds like cephaeline. The following sections provide summary data and standardized methodologies for key in vitro assays.

Summary of Biological Activity (IC₅₀)

The potency of cephaeline has been quantified across numerous cell lines and viral assays. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's effectiveness.

Table 1: Antiviral Activity of Cephaeline

| Target Virus | Assay Type | Cell Line | IC₅₀ Value | References |

| Zika Virus (ZIKV) | NS1 Protein Expression | HEK293 | 26.4 nM | [12] |

| Zika Virus (ZIKV) | Viral Titer Reduction | SNB-19 | 3.11 nM | [12] |

| Zika Virus (ZIKV) | RdRp Polymerase Activity | HEK293 | 976 nM | [7] |

| Ebola Virus (EBOV) | Live Virus Infection | Vero E6 | 22.18 nM | [7] |

| Ebola Virus (EBOV) | VLP Entry | HeLa | 3.27 µM | [7] |

Table 2: Anticancer and Cytotoxic Activity of Cephaeline

| Cell Line | Cancer Type | Assay Duration | IC₅₀ Value | References |

| H460 | Lung Cancer | 24 h | 88 nM | [15] |

| H460 | Lung Cancer | 48 h | 58 nM | [15] |

| H460 | Lung Cancer | 72 h | 35 nM | [15] |

| A549 | Lung Cancer | 24 h | 89 nM | [15] |

| A549 | Lung Cancer | 48 h | 65 nM | [15] |

| A549 | Lung Cancer | 72 h | 43 nM | [15] |

| UM-HMC-1 | Mucoepidermoid Carcinoma | 72 h | 0.16 µM | [7] |

| UM-HMC-2 | Mucoepidermoid Carcinoma | 72 h | 2.08 µM | [7] |

| UM-HMC-3A | Mucoepidermoid Carcinoma | 72 h | 0.02 µM | [7] |

| HL60 | Leukemia | Not Specified | 7.6 µM | [7] |

Protocol: Cell Viability and Cytotoxicity (IC₅₀ Determination)

This protocol describes a general workflow for determining the IC₅₀ of cephaeline using a metabolic activity-based assay (e.g., MTT, XTT, CCK-8). The causality behind this choice is that these assays provide a robust and high-throughput method to quantify cell viability, which is a direct measure of cytotoxic effect.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, H460) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of Cephaeline Dihydrobromide in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with DMSO) and a no-cell blank control.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared cephaeline dilutions to the respective wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours). The choice of duration is critical as it allows for the observation of time-dependent effects.[15]

-

Viability Reagent Addition: Add the viability reagent (e.g., 10 µL of CCK-8 solution) to each well and incubate for 1-4 hours, as per the manufacturer's instructions. This step relies on the metabolic conversion of a tetrazolium salt into a colored formazan product by viable cells.

-

Absorbance Measurement: Measure the absorbance of the plate at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis:

-

Subtract the blank control absorbance from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control wells: (Abs_treated / Abs_vehicle) * 100.

-

Plot the percentage of viability against the log of the cephaeline concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response) to calculate the IC₅₀ value.

-

Caption: General experimental workflow for IC₅₀ determination.

Protocol: Viral Plaque Reduction Assay

This assay is the gold standard for quantifying the antiviral activity of a compound by measuring its ability to prevent virus-induced cell death, visualized as a reduction in "plaques" (clearings) in a cell monolayer.

Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for EBOV/ZIKV) in 6-well or 12-well plates. Incubate until cells reach ~95-100% confluency. A confluent monolayer is critical to ensure uniform plaque formation.

-

Compound and Virus Preparation: Prepare serial dilutions of cephaeline in a serum-free medium. In a separate tube, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Infection and Treatment:

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Adsorb the virus onto the cells for 1 hour at 37°C, with gentle rocking to ensure even distribution.

-

After adsorption, remove the virus inoculum.

-

-

Overlay Application: Overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or low-melting-point agarose) mixed with the respective cephaeline dilutions. This overlay restricts the spread of progeny viruses to adjacent cells, ensuring the formation of distinct plaques.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

Plaque Visualization:

-

Remove the overlay.

-

Fix the cells with a solution like 4% paraformaldehyde.

-

Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol). The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.

-

-

Quantification and Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the IC₅₀ value, which is the concentration of cephaeline that reduces the number of plaques by 50%.

-

Synthesis and Characterization

Cephaeline is a natural product, primarily sourced from plant material.[1]

-

Natural Source: It is one of the most important alkaloids of Ipecac, extracted from the ground roots of Carapichea ipecacuanha.[10] The relative content of cephaeline and emetine can vary based on the plant's age and origin.[19][20]

-

Synthesis: While primarily isolated from natural sources, partial and total synthetic routes have been explored in chemical literature.[10] Its close relative, emetine, can also be prepared by the methylation of cephaeline.[21]

-

Analytical Characterization: A combination of chromatographic and spectroscopic techniques is used for its identification, quantification, and quality control.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for separating cephaeline from emetine and other alkaloids in plant extracts and biological fluids.[10][20]

-

Spectroscopy: Structural elucidation and confirmation are achieved using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Safety and Toxicology

Cephaeline dihydrobromide is a potent compound and must be handled with appropriate caution.

-

Hazard Classification: According to the Globally Harmonized System (GHS), it is classified as acutely toxic (Category 2 or 3), being fatal if swallowed or inhaled.[8][22]

-

Toxicological Profile:

-

Gastrointestinal Effects: The most common toxic effects are severe nausea, vomiting, and diarrhea.[23]

-

Cardiotoxicity: While generally considered less cardiotoxic than emetine, high or prolonged doses can pose risks to cardiovascular function.[18] Misuse of ipecac has been linked to cardiomyopathy.[17]

-

Cumulative Effects: The toxic effects of cephaeline can be cumulative.[23]

-

-

Handling Precautions: Due to its high acute toxicity, cephaeline dihydrobromide should be handled only in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All manipulations that could generate dust or aerosols should be performed within a certified chemical fume hood or exhaust booth.[22]

Conclusion

Cephaeline dihydrobromide, once known primarily for its role in traditional emetic preparations, has emerged as a molecule with significant therapeutic potential. Its potent antiviral activity, driven by a dual mechanism against viral entry and replication, and its promising anticancer effects through the induction of ferroptosis and epigenetic modulation, make it a compelling lead compound for modern drug discovery. However, its toxicological profile, particularly its acute oral toxicity and potential for cardiotoxicity, necessitates careful dose-finding studies and potentially the development of targeted delivery systems or safer synthetic analogs. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to exploring and harnessing the full therapeutic capabilities of this potent natural alkaloid.

References

-

Merck Index. (n.d.). Cephaeline. Retrieved from [Link]

-

PubChem. (n.d.). Cephaeline dihydrobromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). CEPHAELINE DIHYDROBROMIDE. Retrieved from [Link]

-

BioCrick. (n.d.). Cephaelin dihydrobromide | CAS:6014-81-9. Retrieved from [Link]

-

ResearchGate. (2021). Health Benefits of Ipecac and Cephaeline: their Potential in Health Promotion and Disease Prevention. Retrieved from [Link]

-

Wagner, V. P., et al. (2022). Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells. Journal of Oral Pathology & Medicine, 51(6), 553-562. Retrieved from [Link]

-

Ingenta Connect. (2021). Health Benefits of Ipecac and Cephaeline: their Potential in Health Promotion and Disease Prevention. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of cephaeline and emetine on the emesis-associated receptors and enzymes. Retrieved from [Link]

-

PubMed. (2022). Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells. Retrieved from [Link]

-

PubMed. (2024). Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy. Retrieved from [Link]

-

ResearchGate. (2024). Cephaeline induces lung cancer cell death in vitro. Retrieved from [Link]

-

Wikipedia. (n.d.). Cephaeline. Retrieved from [Link]

-

PubChem. (n.d.). Carapichea ipecacuanha. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of analysis of variance (one-way ANOVA) for cephaeline and emetine. Retrieved from [Link]

-

Universidad Nacional de Colombia. (n.d.). Optimizing cephaeline and emetine production from Ipecac root and antimicrobial activity through maturity harvesting and process. Retrieved from [Link]

-

ResearchGate. (n.d.). Detection of emetine and cephaeline in the extract of P. ipecacuanha. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Ipecac - StatPearls. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). Cephaeline hydrochloride Safety Data Sheet. Retrieved from [Link]

-

Pharmacopeia.cn. (n.d.). Emetine Hydrochloride. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). CEPHAELINE DIHYDROCHLORIDE HEPTAHYDRATE. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. biosynth.com [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cephaeline - Wikipedia [en.wikipedia.org]

- 6. Ipecac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cephaeline dihydrobromide | C28H40Br2N2O4 | CID 71586842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Cephaeline [drugfuture.com]

- 11. cephaeline CAS#: 483-17-0 [amp.chemicalbook.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Cephaelin dihydrobromide | CAS:6014-81-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carapichea ipecacuanha - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. repositorio.una.ac.cr [repositorio.una.ac.cr]

- 20. researchgate.net [researchgate.net]

- 21. uspbpep.com [uspbpep.com]

- 22. sds.edqm.eu [sds.edqm.eu]

- 23. cephaeline | 483-17-0 [chemicalbook.com]

Cephaeline Dihydrobromide: A Technical Guide to its Mechanism of Action in Eukaryotic Protein Synthesis

Introduction

Cephaeline, a natural isoquinoline alkaloid derived from the roots of Carapichea ipecacuanha, has long been recognized for its potent biological activities. As a desmethyl analog of the well-known compound emetine, it shares several pharmacological properties, including its profound inhibitory effect on eukaryotic protein synthesis.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism by which cephaeline dihydrobromide arrests translation, offering insights for researchers, scientists, and drug development professionals. We will delve into the structural basis of its interaction with the ribosome, present methodologies for its study, and provide a comparative analysis with its close analog, emetine.

Core Mechanism of Action: Stalling the Ribosomal Machinery

The primary and most well-characterized mechanism of action for cephaeline is the potent and specific inhibition of protein synthesis in eukaryotes.[1] This inhibitory action is not observed in prokaryotic (bacterial) ribosomes, highlighting its specificity for the eukaryotic translational apparatus.[1] The cellular target of cephaeline is the 80S ribosome , the central machinery responsible for translating messenger RNA (mRNA) into protein.

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided a high-resolution view of the cephaeline binding site and its inhibitory mechanism.[3][4]

Binding to the E-site of the 40S Subunit

Cephaeline binds to a specific pocket on the small ribosomal subunit (40S) .[1][3][4] This binding site is located at the E-site (Exit site) , the position on the ribosome that a deacylated tRNA occupies before exiting the ribosome.[1][3][4] The binding pocket is composed of elements from the 18S ribosomal RNA (rRNA) (helices h23, h24, and h45) and the ribosomal protein uS11.[4]

Inhibition of Translocation

By occupying the E-site, cephaeline directly interferes with the translocation step of the elongation cycle of protein synthesis.[1][3][4] Translocation is the process by which the ribosome moves one codon down the mRNA, shifting the tRNAs from the A (aminoacyl) and P (peptidyl) sites to the P and E sites, respectively.

Cephaeline's presence in the E-site physically obstructs the correct positioning of the mRNA.[1][4] Specifically, it displaces the -3 nucleotide of the mRNA in the E-site, leading to incorrect mRNA positioning and thereby inhibiting translocation.[4] This steric hindrance prevents the ribosome from moving along the mRNA, effectively halting the synthesis of the polypeptide chain.[1]

Key Molecular Interactions

High-resolution structural data has revealed the precise molecular interactions between cephaeline and the ribosome. Similar to emetine, cephaeline engages in several key interactions:

-

Stacking Interaction: The benzo[a]quinolizine ring of cephaeline forms a stacking interaction with the universally conserved guanine base G889 of the 18S rRNA.[3][4]

-

Interaction with Ribosomal Protein uS11: Cephaeline also interacts with the amino acid residue L132 of the ribosomal protein uS11.[3][4]

-

C-π Interaction: The ethyl group of the benzo[a]quinolizine ring forms a C-π interaction with C991 of the h24 helix of the 18S rRNA.[4]

These interactions anchor cephaeline firmly in the E-site, ensuring potent inhibition of translocation.

Comparative Analysis: Cephaeline vs. Emetine

Cephaeline and emetine are structurally very similar, with emetine containing an additional methoxyl group.[5][6] This structural similarity results in a nearly identical mechanism of action, with both compounds binding to the E-site of the 40S ribosomal subunit and inhibiting translocation.[3][4]

However, subtle differences in their chemical structure can lead to variations in their biological activity. For instance, cephaeline is reported to be twice as potent an emetic as emetine.[5][6] While high-resolution structures show that both compounds occupy the same binding pocket, the benzo[a]quinolizine group of cephaeline is slightly shifted by 1.6 Å with a minor rotation of the isoquinoline ring compared to emetine.[4] These subtle structural differences may account for observed variations in potency and toxicity.

Quantitative Data on Cephaeline's Inhibitory Activity

| Activity | Cell Line | IC50 Value | Reference |

| Ebola Virus (EBOV) Infection | Vero E6 cells | 22.18 nM | [7] |

| Ebola VLP Entry | HeLa cells | 3.27 µM | [7] |

| Zika Virus (ZIKV) NS5 RdRp Inhibition | HEK293 cells | 976 nM | [7] |

| Mucoepidermoid Carcinoma (MEC) Cell Viability | UM-HMC-1 | 0.16 µM | [7] |

| Mucoepidermoid Carcinoma (MEC) Cell Viability | UM-HMC-2 | 2.08 µM | [7] |

| Mucoepidermoid Carcinoma (MEC) Cell Viability | UM-HMC-3A | 0.02 µM | [7] |

Experimental Protocols for Studying Cephaeline's Mechanism

Several key experimental methodologies are employed to elucidate the mechanism of action of protein synthesis inhibitors like cephaeline.

In Vitro Translation (IVT) Assay

This cell-free assay directly measures the effect of a compound on protein synthesis. It is a rapid and powerful tool for high-throughput screening of translational inhibitors.[6]

Principle: A cell-free extract (e.g., from HeLa cells or wheat germ) containing all the necessary components for translation is incubated with a reporter mRNA (e.g., luciferase or GFP) and the inhibitor of interest. The amount of protein synthesized is quantified by measuring the reporter signal (luminescence or fluorescence). A reduction in the signal indicates inhibition of protein synthesis.[6][8]

Step-by-Step Methodology:

-

Reaction Setup: In a microplate well, combine the cell-free extract, the reporter mRNA, amino acids, and energy sources.

-

Inhibitor Addition: Add varying concentrations of cephaeline dihydrobromide to the reaction wells. Include a no-inhibitor control and a positive control inhibitor (e.g., cycloheximide).

-

Incubation: Incubate the plate at the optimal temperature for the cell-free system (typically 30-37°C) for 60-90 minutes.[6]

-

Signal Detection: Add the appropriate substrate for the reporter protein (e.g., luciferin for luciferase) and measure the signal using a luminometer or fluorometer.

-

Data Analysis: Calculate the percentage of inhibition for each cephaeline concentration relative to the no-inhibitor control. Plot the data to determine the IC50 value.

Polysome Profiling

This technique provides a snapshot of the translational status of mRNAs within a cell by separating ribosomes based on the number they are associated with. It can reveal whether an inhibitor causes ribosomes to stall on mRNA.

Principle: Cell lysates are fractionated by ultracentrifugation through a sucrose density gradient. mRNAs that are actively being translated will be associated with multiple ribosomes (polysomes) and will sediment further down the gradient. Untranslated or poorly translated mRNAs will be found in the lighter fractions with monosomes (single ribosomes) or as free mRNA. Treatment with a translocation inhibitor like cephaeline would be expected to cause an accumulation of ribosomes on mRNA, leading to a shift in the polysome profile.[9][10]

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with cephaeline for a defined period. A control group of untreated cells is also prepared. It is common to add cycloheximide during harvesting to "freeze" ribosomes on the mRNA.[2]

-

Cell Lysis: Lyse the cells in a buffer that preserves the integrity of the polysomes.

-

Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge at high speed.[10]

-

Fractionation: After centrifugation, the gradient is fractionated, and the absorbance at 254 nm is continuously measured to generate a polysome profile.

-

RNA Extraction and Analysis: RNA is extracted from the collected fractions and can be analyzed by RT-qPCR, microarray, or deep sequencing to determine the distribution of specific mRNAs across the gradient.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful, high-throughput sequencing technique that maps the precise locations of ribosomes on all translated mRNAs in a cell at a single-nucleotide resolution.[4][11]

Principle: Cells are treated with a translation inhibitor to stall ribosomes. The cells are then lysed, and RNases are used to digest the mRNA that is not protected by the ribosomes. The resulting ribosome-protected fragments (RPFs) are isolated, converted to a cDNA library, and sequenced using next-generation sequencing. The sequences are then mapped back to the transcriptome to reveal the positions of the ribosomes.[3][5]

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Treat cells with cephaeline and lyse them.

-

Nuclease Digestion: Treat the lysate with a nuclease (e.g., RNase I) to digest unprotected mRNA.

-

Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation or other methods.

-

RPF Extraction: Extract the ribosome-protected mRNA fragments.

-

Library Preparation and Sequencing: Prepare a cDNA library from the RPFs and perform deep sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the ribosome occupancy at each codon.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a structural biology technique that allows for the high-resolution visualization of macromolecular complexes, such as the ribosome, in their near-native state.[12][13]

Principle: A purified sample of the ribosome-cephaeline complex is rapidly frozen in a thin layer of vitreous ice. This preserves the structure of the complex. A transmission electron microscope is then used to acquire a large number of images of the frozen particles from different orientations. These 2D images are then computationally combined to reconstruct a 3D model of the complex at near-atomic resolution.[12]

Key Steps in the Workflow:

-

Sample Preparation: Purified 80S ribosomes are incubated with an excess of cephaeline dihydrobromide to ensure saturation of the binding site.

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunged into liquid ethane to rapidly freeze it.

-

Data Collection: The frozen grid is imaged in a cryo-electron microscope, collecting thousands of images of the ribosome-cephaeline complexes.

-

Image Processing and 3D Reconstruction: The images are processed to identify individual particle images, which are then aligned and averaged to generate a high-resolution 3D density map.

-

Model Building and Refinement: An atomic model of the ribosome and cephaeline is built into the 3D density map and refined to fit the data.

Conclusion

Cephaeline dihydrobromide is a potent inhibitor of eukaryotic protein synthesis that acts by binding to the E-site of the 40S ribosomal subunit. This interaction sterically hinders the correct positioning of mRNA, leading to the inhibition of the translocation step of elongation. Its mechanism is highly similar to that of its structural analog, emetine. The detailed molecular understanding of cephaeline's interaction with the ribosome, largely elucidated through cryo-electron microscopy, provides a solid foundation for its further investigation as a potential therapeutic agent, particularly in the fields of oncology and virology. The experimental methodologies outlined in this guide provide a robust framework for researchers to further explore the intricate details of cephaeline's mechanism of action and to screen for novel protein synthesis inhibitors.

References

-

Kolosova, O., et al. (2023). Structural characterization of cephaeline binding to the eukaryotic ribosome using Cryo-Electron Microscopy. Biopolymers and Cell, 39(4), 265-276. [Link]

-

Kolosova, O., et al. (2023). Structural characterization of cephaeline binding to the eukaryotic ribosome using Cryo-Electron Microscopy. Semantic Scholar. [Link]

-

A versatile Ribo-seq workflow for enhanced analysis of ribosome dynamics. Methods in Molecular Biology. [Link]

-

Gomez-Cansino, R., et al. (2021). Emetine and cephaeline content in plants of Psychotria ipecacuanha in Costa Rica. UNED Research Journal, 13(1), e3242. [Link]

-

Beginners guide to ribosome profiling. The Biochemist. [Link]

-

Polysome profiling. Protocol Exchange. [Link]

-

Polysome Profiling Analysis. Bio-protocol. [Link]

-

Ribosome Profiling: Definition, Applications, Principles, and Workflow. CD Genomics. [Link]

-

Experimental Protocols for Polysome Profiling and Sequencing. CD Genomics. [Link]

-

Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates. PubMed. [Link]

-

Bioinformatics Workflow and Tools for Ribosome Profiling. CD Genomics. [Link]

-

Overview of the experimental workflow used for ribosome profiling (RPF-seq) and for RNA-seq in mouse liver. ResearchGate. [Link]

-

Polysome Fractionation to Analyze mRNA Distribution Profiles. Bio-protocol. [Link]

-

Cryo-EM for Ribosomes. Creative Biostructure. [Link]

-

Polysome Profile Protocol (PDF). Biochemistry and Molecular Biology. [Link]

-

Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation. PubMed. [Link]

Sources

- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 3. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]

- 4. Ribosome Profiling: Definition, Applications, Principles, and Workflow - CD Genomics [cd-genomics.com]

- 5. portlandpress.com [portlandpress.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dirusciolab.com [dirusciolab.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. A Versatile Ribo-seq Workflow for Enhanced Analysis of Ribosome Dynamics | Springer Nature Experiments [experiments.springernature.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and natural sources of Cephaeline from Psychotria ipecacuanha

An In-depth Technical Guide to the Discovery, Biosynthesis, and Sourcing of Cephaeline from Psychotria ipecacuanha

Introduction: The Emetic Root of Ipecacuanha

Psychotria ipecacuanha (Brot.) Stokes, a member of the Rubiaceae family, is a perennial flowering plant native to the rainforests of Central and South America.[1][2] For centuries, the dried roots and rhizomes of this plant, known commercially as "ipecac," have been a staple in traditional medicine, primarily for their potent emetic and expectorant properties.[3][4] The plant's significant pharmacological activity is attributed to a class of monoterpenoid-isoquinoline alkaloids, of which emetine and its desmethyl analog, cephaeline, are the most prominent.[2][5] These two alkaloids often account for the vast majority of the total alkaloid content in the roots.[5] While historically used in syrup of ipecac to induce vomiting in cases of poisoning, the unique biological activities of these compounds, including antiviral and anti-cancer potential, have sustained scientific interest.[5][6] This guide provides a detailed technical exploration of cephaeline, from its initial discovery to its complex biosynthesis and the practical methodologies for its extraction and quantification from its primary natural source.

Part 1: Discovery and Chemical Distinction

The journey to isolate the active principles of ipecac root began in the early 19th century. In 1817, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated a crude alkaloidal mixture they named "emetine".[7] However, this initial product was impure. It wasn't until the end of the century, in 1894, that researchers Paul and Cownley successfully separated this crude emetine into two distinct alkaloids.[7] They retained the name emetine for one and named the newly discovered, phenolic alkaloid cephaeline .[7]

The primary chemical distinction between the two lies in their methylation status. Cephaeline is a phenolic alkaloid, possessing a free hydroxyl group, which makes it soluble in caustic alkalies.[7] Emetine, in contrast, is the O-methylated derivative of cephaeline. This structural difference not only allowed for their chemical separation but also accounts for variations in their pharmacological potency; cephaeline is generally considered to be a more potent emetic than emetine.[8]

Part 2: The Biosynthetic Pathway of Cephaeline

The biosynthesis of cephaeline is a complex process characteristic of monoterpenoid-isoquinoline alkaloids, involving precursors from both the shikimate and mevalonate pathways. The pathway begins with the amino acid tyrosine, which is converted to dopamine, and the iridoid monoterpenoid secologanin.[9][10]

The key steps are as follows:

-

Condensation: Dopamine condenses with secologanin to form two epimers, (S)-deacetylisoipecoside and (R)-deacetylipecoside.[9]

-

Deglucosylation: A β-glucosidase enzyme specifically acts on the (S)-epimer to remove the glucose moiety, a critical step for channeling the intermediate into the emetine biosynthesis pathway.[2]

-

Formation of Protoemetine: The aglycone undergoes further transformations, including cyclization, to form protoemetine.[5][11]

-

Formation of Cephaeline: Protoemetine is then converted to cephaeline.

-

Final Methylation: Cephaeline serves as the direct precursor to emetine. The conversion is catalyzed by an S-adenosyl-L-methionine-dependent O-methyltransferase (OMT), which methylates the phenolic hydroxyl group of cephaeline to yield emetine.[5][11]

The ratio of cephaeline to emetine in the plant is thus heavily dependent on the expression and activity of this final O-methyltransferase enzyme.[11]

Step-by-Step Methodology

This protocol is a synthesis of established laboratory methods. [11][12][13] 1. Sample Preparation:

-

Harvest the roots of P. ipecacuanha at optimal maturity (16-19 months). [11]2. Clean the roots to remove soil and debris.

-

Dry the roots thoroughly. This can be done in a convection oven at 40-50°C for several days or by traditional sun-drying until brittle. [11][14]4. Grind the dried roots into a fine powder using a laboratory mill.

2. Alkaloid Extraction:

-

Weigh 100 mg of the powdered root material into a suitable vessel (e.g., a centrifuge tube). [12]2. Add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH. The addition of a base like NaOH or ammonium hydroxide is critical to deprotonate the alkaloid nitrogen, converting the alkaloids into their free base form, which enhances their solubility in less polar organic solvents. [12]3. Place the vessel in an ultrasonic bath and sonicate for 10-15 minutes at 25°C. Ultrasonic waves disrupt the plant cell walls, significantly improving extraction efficiency compared to simple maceration. [12][14]4. Centrifuge the mixture at approximately 1800-2000 rpm for 10 minutes to pellet the solid plant material. [12]5. Carefully decant and collect the supernatant, which contains the crude alkaloid extract.

-

To maximize yield, the extraction process (steps 2.2 to 2.5) can be repeated two more times on the plant material pellet, combining the supernatants.

3. Purification and Quantification:

-

The combined crude extract can be concentrated under reduced pressure if necessary.

-

Qualitative Analysis (TLC): Thin-layer chromatography can be used for initial identification.

-

Stationary Phase: Silica gel 60 F254 plates. [14] * Mobile Phase: A common system is chloroform:methanol:10% ammonium hydroxide (100:10:1 v/v/v). [14] * Visualization: Spots can be viewed under UV light (254 nm) and by staining with Dragendorff's reagent, which is specific for alkaloids. [14]3. Quantitative Analysis (HPLC): High-Performance Liquid Chromatography is the standard for accurate quantification.

-

System: A reverse-phase HPLC system with UV detection is typically used. [11][15] * Column: C18 column (e.g., Acclaim™ 120 C18). [11] * Mobile Phase: A gradient of acetonitrile and an aqueous acidic modifier (e.g., 0.08% trifluoroacetic acid) is effective for separation. [11] * Detection: UV detection at 285 nm is suitable for both cephaeline and emetine. [11][15] * Quantification: The concentration of cephaeline is determined by comparing the peak area from the sample chromatogram to a calibration curve constructed from certified reference standards. [12]Under typical conditions, cephaeline has a shorter retention time than the more nonpolar emetine. [10][14]

Parameter Typical Value/Condition Reference HPLC Column C18 Reverse-Phase [11] Mobile Phase Acetonitrile / Water with TFA [11] Detection Wavelength 285 nm [11][15] Typical Cephaeline Conc. (16-19 mo. roots) 3.2 - 3.7% (dry weight) [16] | Typical Emetine Conc. (16-19 mo. roots) | 1.4 - 1.7% (dry weight) | [16]|

-

Conclusion

Cephaeline, a principal alkaloid of Psychotria ipecacuanha, stands as a molecule of significant historical and continuing pharmacological interest. Its discovery was a key step in understanding the chemistry of ipecac root, and elucidating its biosynthetic pathway has revealed its role as the direct precursor to emetine. For researchers and drug development professionals, a thorough understanding of its natural sourcing, optimal harvesting conditions, and robust extraction methodologies is paramount. The protocols and data presented herein provide a technical foundation for the efficient isolation and quantification of cephaeline, enabling further investigation into its diverse biological activities.

References

Sources

- 1. scribd.com [scribd.com]

- 2. The New β-D-Glucosidase in Terpenoid-Isoquinoline Alkaloid Biosynthesis in Psychotria ipecacuanha - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ipecacuanha: the South American vomiting root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.sa.cr [scielo.sa.cr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. swsbm.com [swsbm.com]

- 8. researchgate.net [researchgate.net]

- 9. emetine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. repositorio.una.ac.cr [repositorio.una.ac.cr]

- 12. Emetine and cephaeline content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]

- 13. academic.oup.com [academic.oup.com]

- 14. redalyc.org [redalyc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cephaeline and emetine production and antimicrobial activity of the Ipecac root via optimized maturity-based harvesting and processing [scielo.sa.cr]

Cephaeline dihydrobromide pharmacological profile and biological activities

An In-Depth Technical Guide to the Pharmacological Profile and Biological Activities of Cephaeline Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaeline is a natural isoquinoline alkaloid derived from the roots of Carapichea ipecacuanha (Ipecac), a plant with a long history in traditional medicine, primarily as an emetic and amoebicidal agent.[1][2] As a desmethyl analog of the well-known compound emetine, it shares several biological properties but also exhibits a unique and multifaceted pharmacological profile that is garnering significant interest in modern drug discovery.[3][4] Historically recognized for its potent emetic effects, recent research has illuminated its significant potential as an anticancer, antiviral, and enzyme-inhibiting agent.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile and biological activities of cephaeline, presenting its mechanisms of action, quantitative efficacy data, detailed experimental methodologies, and a summary of its pharmacokinetic and toxicological properties to support advanced research and drug development.

Core Pharmacological Profile

Cephaeline exerts its biological effects through several distinct mechanisms, targeting fundamental cellular processes. Its primary activities include potent inhibition of eukaryotic protein synthesis, induction of a specific form of programmed cell death known as ferroptosis, and epigenetic modulation through histone acetylation.

Mechanism of Action: A Multi-Pronged Cellular Assault

A primary and well-established mechanism of action for cephaeline is the potent and specific inhibition of protein synthesis in eukaryotes.[4] Cryo-electron microscopy studies have provided high-resolution structural insights into this process.[6][7]

-

Cellular Target: The small (40S) ribosomal subunit.[4]

-

Mechanism: Cephaeline binds to the E-tRNA (exit) binding site on the 40S subunit.[6][7] In this position, it physically obstructs the translocation step of elongation by interfering with the correct positioning of mRNA.[8] This action effectively halts the synthesis of polypeptide chains. Its binding involves critical stacking interactions with the 18S rRNA (specifically G889) and the ribosomal protein uS11 (L132).[6][8] This mechanism is highly specific to eukaryotic ribosomes, with no effect observed on prokaryotic (bacterial) ribosomes.[4]

Caption: Cephaeline binds the 40S ribosomal E-site, halting protein synthesis.

Recent studies have identified a novel anticancer mechanism for cephaeline involving the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. This activity is particularly relevant in lung cancer models.[3][9]

-

Cellular Target: Nuclear factor erythroid 2-related factor 2 (NRF2).[3][9]

-

Mechanism: Cephaeline inhibits the expression of the key antioxidant regulatory protein NRF2.[3] The downregulation of NRF2 leads to a subsequent decrease in the expression of its target antioxidant genes, including SLC7A11 and Glutathione Peroxidase 4 (GPX4).[3] GPX4 is the critical enzyme responsible for reducing lipid peroxides. Its inhibition leads to an accumulation of these reactive species, culminating in iron-dependent oxidative damage and cell death via ferroptosis.[9]

Caption: Cephaeline inhibits NRF2, leading to GPX4 depletion and ferroptosis.

In the context of mucoepidermoid carcinoma (MEC), cephaeline acts as an epigenetic modulator by altering gene expression through the modification of histone proteins.[10][11]

-

Cellular Target: Histone H3.[10]

-

Mechanism: Administration of cephaeline leads to an increase in the acetylation of Histone H3 at lysine 9 (H3K9ac).[10][11] Histone acetylation is generally associated with a more open chromatin structure, making DNA more accessible to transcription factors and altering the expression of genes involved in cell viability, proliferation, and migration.[10] This epigenetic alteration contributes to its anticancer effects in MEC cell lines.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of cephaeline has been investigated in both humans and animal models, revealing rapid absorption and extensive tissue distribution.[12][13]

-

Absorption: Following oral administration of ipecac syrup in humans, cephaeline and emetine are rapidly absorbed, with detectable plasma concentrations within 5-10 minutes.[12] The time to maximum plasma concentration (Tmax) is approximately 20 minutes.[12] In rats, the absorption rate for cephaeline was estimated to be around 70%.[13]

-

Distribution: Cephaeline exhibits extensive distribution into tissues. In rats, tissue radioactivity levels were found to be 100-150 times greater than in plasma at 24 hours post-dosing, indicating significant tissue accumulation.[13]

-

Metabolism: In rats, cephaeline is primarily metabolized via glucuronidation to form cephaeline-6'-O-glucuronide.[14] It is also a metabolite of emetine, which can be demethylated to cephaeline.[14] In vitro studies using human hepatic microsomes show that cephaeline inhibits cytochrome P450 isoforms CYP2D6 (Ki = 54 µM) and CYP3A4 (Ki = 355 µM).[15]

-

Excretion: The primary route of excretion for cephaeline is through the bile. In rats with bile duct cannulation, 57.5% of the administered dose was recovered in the bile within 48 hours.[13][14] Urinary excretion is a less significant pathway, accounting for 16.5% of the dose in rats and less than 0.15% in humans within the first 3 hours.[12][13]

Table 1: Summary of Cephaeline Pharmacokinetic Parameters

| Parameter | Species | Value | Source(s) |

|---|---|---|---|

| Tmax (Oral) | Human | ~20 minutes | [12] |

| Absorption Rate | Rat | ~70% | [13] |

| Primary Metabolism | Rat | Glucuronidation | [14] |

| Primary Excretion Route | Rat | Biliary (~57.5% in 48h) | [13][14] |

| CYP Inhibition (Ki) | Human (in vitro) | CYP2D6: 54 µM; CYP3A4: 355 µM |[15] |

Biological Activities and Therapeutic Potential

Cephaeline's unique mechanisms of action translate into a broad range of biological activities, with significant potential in oncology and infectious diseases.

Antiviral Activity

Cephaeline exhibits potent, broad-spectrum antiviral activity against several RNA viruses, often at nanomolar concentrations.[3][16] Its efficacy has been demonstrated in both in vitro and in vivo models.[3]

-

Zika Virus (ZIKV): Cephaeline potently inhibits ZIKV infection by targeting the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication, with an IC50 of 976 nM in a polymerase activity assay.[3][17] It also reduces viral protein expression and viral titers in various cell lines at low nanomolar concentrations.[15] In an in vivo mouse model, cephaeline (2 mg/kg, i.p.) significantly reduced the serum viral load.[3][15]

-

Ebola Virus (EBOV): The compound shows strong inhibition of live Ebola virus infection in Vero E6 cells (IC50 = 22.18 nM) and also inhibits viral-like particle (VLP) entry.[3] In a mouse model of EBOV infection, a 5 mg/kg dose resulted in 67% survival.[3]

-

Coronaviruses (SARS-CoV-2): Cephaeline has demonstrated highly potent anti-SARS-CoV-2 activity with a reported IC50 of 0.0123 µM.[17]

Table 2: Quantitative In Vitro Antiviral Activity of Cephaeline

| Virus | Cell Line | Assay Type | IC50 / EC50 | Source(s) |

|---|---|---|---|---|

| Zika Virus (ZIKV) | SNB-19 | Viral Titer Reduction | 3.11 nM | [15] |

| Zika Virus (ZIKV) | HEK293 | NS1 Protein Expression | 26.4 nM | [15] |

| Zika Virus (ZIKV) | HEK293 | RdRp Polymerase Activity | 976 nM | [3] |

| Ebola Virus (EBOV) | Vero E6 | Live Virus Infection | 22.18 nM | [3] |

| Ebola Virus (EBOV) | HeLa | VLP Entry | 3.27 µM | [3] |

| SARS-CoV-2 | - | Antiviral Activity | 12.3 nM (0.0123 µM) |[17] |

Anticancer Activity

Cephaeline has demonstrated significant anticancer properties, particularly against lung cancer and mucoepidermoid carcinoma (MEC), by regulating cell viability, migration, and proliferation.[9][10][11]

-

Lung Cancer: Cephaeline induces cell death in lung cancer cell lines (H460 and A549) with IC50 values in the nanomolar range, an effect largely attributed to the induction of ferroptosis via NRF2 inhibition.[3][9] In a tumor xenograft mouse model, cephaeline (5 and 10 mg/kg, i.p.) showed significant antitumor effects.[3]

-

Mucoepidermoid Carcinoma (MEC): In various MEC cell lines, a single administration of cephaeline reduced cell viability, halted tumor growth, and inhibited cellular migration.[10][11] It also disrupted the ability of cancer stem cells to form tumorspheres, a key functional attribute of cancer stemness.[10] This activity is linked to its ability to induce histone H3 acetylation.[11]

Table 3: Quantitative In Vitro Anticancer Activity of Cephaeline

| Cancer Type | Cell Line | Time Point | IC50 | Source(s) |

|---|---|---|---|---|

| Lung Cancer | H460 | 24 h | 88 nM | [9] |

| 48 h | 58 nM | [9] | ||

| 72 h | 35 nM | [9] | ||

| Lung Cancer | A549 | 24 h | 89 nM | [9] |

| 48 h | 65 nM | [9] | ||

| 72 h | 43 nM | [9] |

| Mucoepidermoid Carcinoma | UM-HMC-1, -2, -3A | 72 h | Varied (cell line dependent) |[11] |

Other Biological Activities

-

Emetic Activity: Cephaeline is a potent emetic, inducing vomiting by stimulating the stomach lining and the chemoreceptor trigger zone in the brain.[18][19] This effect is mediated, at least in part, by serotonin (5-HT) receptors and can be prevented by 5-HT3 antagonists like ondansetron.[15]

-

Amoebicidal Activity: Like emetine, cephaeline possesses amoebicidal properties, which formed the basis of its historical use in treating amoebic dysentery.[2][20]

-

Expectorant Activity: The compound has been shown to increase the output of respiratory tract fluid, demonstrating expectorant action.[15][18]

Toxicological Profile

While therapeutically promising, the clinical development of cephaeline requires careful consideration of its toxicity profile.

-

Emesis: The most prominent and dose-limiting side effect is severe nausea and vomiting.[1]

-

Cardiotoxicity: Concerns about cardiotoxicity, a known issue with its analog emetine, also apply to cephaeline, although some evidence suggests cephaeline may have a better cardiac safety profile.[8][21] Chronic use has been associated with myopathy and cardiomyopathy.[21]

-

Acute Toxicity: Cephaeline is classified as highly toxic. The Global Harmonized System (GHS) classifies it as fatal if swallowed or inhaled.[22] A study on a crude ipecac extract in rats determined an LD50 of 500 mg/kg.[2][23]

Key Experimental Protocols

The following protocols represent standard methodologies for evaluating the core biological activities of cephaeline. The causality behind these experimental choices lies in their ability to provide robust, quantitative, and mechanistically informative data.

Protocol: Cell Viability Assessment via CCK-8 Assay

Rationale: The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method to determine cell viability. It is chosen for its high throughput, reliability, and lower toxicity compared to older assays like MTT. It quantitatively measures the inhibition of cell growth, allowing for the calculation of an IC50 value.

Methodology:

-

Cell Seeding: Seed lung cancer cells (e.g., A549 or H460) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of cephaeline dihydrobromide in complete culture medium. Remove the old medium from the wells and add 100 µL of the cephaeline dilutions (e.g., concentrations ranging from 1 nM to 10 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C until the vehicle control wells show a distinct orange color.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as (Absorbance of treated sample / Absorbance of vehicle control) x 100%. Plot the viability against the log of cephaeline concentration and use non-linear regression to determine the IC50 value.

Protocol: Western Blot for NRF2 and GPX4 Expression

Rationale: Western blotting is the gold-standard technique for detecting and semi-quantifying the expression level of specific proteins. This protocol is essential to validate the hypothesis that cephaeline's ferroptosis-inducing effect is mediated by the downregulation of NRF2 and its target, GPX4.

Methodology:

-

Cell Culture and Lysis: Culture A549 cells in 6-well plates and treat with cephaeline (e.g., 25, 50, 100 nM) for 24 hours.

-

Wash cells twice with ice-cold PBS and lyse them in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Transfer the supernatant (total protein extract) to a new tube. Determine the protein concentration using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NRF2, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative protein expression levels.

Caption: Standard workflow for Western Blot analysis of protein expression.

Conclusion and Future Directions

Cephaeline is a potent bioactive alkaloid with a compelling and multifaceted pharmacological profile. Its ability to target fundamental cellular machinery, such as the ribosome, and to modulate critical pathways like NRF2-mediated ferroptosis and histone acetylation, underscores its therapeutic potential. The robust preclinical data demonstrating significant efficacy against aggressive cancers and emerging RNA viruses establishes it as a promising lead compound for further investigation. Future research should focus on medicinal chemistry efforts to design analogs with an improved therapeutic index, aiming to reduce cardiotoxicity and emetic effects while retaining or enhancing its potent antiviral and anticancer activities. Further elucidation of its pharmacokinetic profile and metabolism in humans will be crucial for its potential development as a therapeutic agent.

References

-

de la-fuente-nunez, C., et al. (n.d.). Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells. PubMed. [Link]

-

Kolosova, O., et al. (n.d.). Structural characterization of cephaeline binding to the eukaryotic ribosome using Cryo-Electron Microscopy. The University of Groningen research portal. [Link]

-

da Silva, V. R., et al. (2021). Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells. PMC - NIH. [Link]

-

NIH Technology Transfer. (2022). Repurposed Use of the Alkaloids Emetine and Cephaeline to Treat Zika Virus Infection. [Link]

-

Gebrehiwot, W., et al. (n.d.). Effects of cephaeline and emetine on the emesis-associated receptors and enzymes. ResearchGate. [Link]

-

Li, Y., et al. (2024). Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy. Pharmaceutical Biology. [Link]

-

Ghasemian, A., et al. (n.d.). Different Aspects of Emetine's Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19. PubMed Central. [Link]

-

Rauber, A. P., et al. (n.d.). Single dose pharmacokinetics of syrup of ipecac. PubMed. [Link]

-

Asano, T., et al. (n.d.). Absorption, distribution and excretion of 3H-labeled cephaeline- and emetine-spiked ipecac syrup in rats. PubMed. [Link]

-

ResearchGate. (n.d.). Cephaeline induces lung cancer cell death in vitro. [Link]

-

Kolosova, O., et al. (2023). Structural characterization of cephaeline binding to the eukaryotic ribosome using Cryo-Electron Microscopy. Semantic Scholar. [Link]

-

Kolosova, O., et al. (n.d.). Structural characterization of cephaeline binding to the eukaryotic ribosome using Cryo-Electron Microscopy. University of Groningen research portal. [Link]

-

Asano, T., et al. (n.d.). Biotransformation of the ipecac alkaloids cephaeline and emetine from ipecac syrup in rats. PubMed. [Link]

-

Kamal, Z., et al. (2021). Health Benefits of Ipecac and Cephaeline: their Potential in Health Promotion and Disease Prevention. Bentham Science Publishers. [Link]

-

Wikipedia. (n.d.). Cephaeline. [Link]

-

Wink, M. (n.d.). Cephaeline and emetine, two alkaloids with emetic properties from roots of Psychotria ipecacuanha. ResearchGate. [Link]

-

Chaves, C., et al. (n.d.). Emetine and cephaeline content in plants of Psychotria ipecacuanha in Costa Rica. Redalyc. [Link]

-

Veeprho. (n.d.). Cephaeline Impurities and Related Compound. [Link]

-

Chaves, C., et al. (2020). Emetine and cephaeline content in plants of Psychotria ipecacuanha in Costa Rica. ResearchGate. [Link]

-

PubChem - NIH. (n.d.). Cephaeline. [Link]

-

Wikipedia. (n.d.). Emetine. [Link]

-

Chaves, C., et al. (2020). Emetine and cephaeline content in plants of Psychotria ipecacuanha in Costa Rica. SciELO. [Link]

-

Rodríguez-Víquez, M. A., et al. (2023). Cephaeline and emetine production and antimicrobial activity of the Ipecac root via optimized maturity-based harvesting and processing. Uniciencia. [Link]

-

Kolosova, O., et al. (2023). Structural characterization of cephaeline binding to the eukaryotic ribosome using Cryo-Electron Microscopy. ResearchGate. [Link]

-

da Silva, T. U., et al. (2020). Emetine and cephaeline production and regulation by in vitro propagation of Psychotria ipecacuanha (Brot.) Stokes in semi-solid media and temporary immersion bioreactor. ResearchGate. [Link]

-

Chem-Net. (n.d.). Cephaeline. [Link]

-

Rodríguez-Víquez, M. A., et al. (2023). Cephaeline and emetine production and antimicrobial activity of the Ipecac root via optimized maturity-based harvesting and processing. SciELO. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. redalyc.org [redalyc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Repurposed Use of the Alkaloids Emetine and Cephaeline to Treat Zika Virus Infection | Technology Transfer [techtransfer.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. research.rug.nl [research.rug.nl]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single dose pharmacokinetics of syrup of ipecac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Absorption, distribution and excretion of 3H-labeled cephaeline- and emetine-spiked ipecac syrup in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biotransformation of the ipecac alkaloids cephaeline and emetine from ipecac syrup in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biosynth.com [biosynth.com]

- 19. Cephaeline - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Cephaeline | C28H38N2O4 | CID 442195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

In silico prediction of Cephaeline dihydrobromide pharmacokinetic properties

An In-Depth Technical Guide: In Silico Prediction of Cephaeline Dihydrobromide Pharmacokinetic Properties

Foreword: A Strategic Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery, the principle of "fail early, fail cheap" is not merely a guideline but a strategic imperative. The attrition of promising drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) or toxicity profiles represents a significant financial and temporal burden.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a technical framework for the in silico prediction of the pharmacokinetic properties of Cephaeline dihydrobromide.

Cephaeline, a natural alkaloid derived from the ipecac plant, has a long history of medicinal use, primarily as an emetic, and is being explored for novel therapeutic applications, including antiviral and anticancer activities.[3][4] However, its progression as a therapeutic agent is hampered by a limited understanding of its pharmacokinetic profile and known toxicities associated with ipecac alkaloids.[5][6]

This document moves beyond a simple recitation of methods. As a Senior Application Scientist, my objective is to provide a field-proven perspective on why specific computational choices are made, how to interpret the resulting data within a drug development context, and how to construct a self-validating predictive workflow. We will leverage established computational models to build a comprehensive ADMET profile for Cephaeline dihydrobromide, transforming its chemical structure into a forecast of its biological journey.

Part 1: Foundational Analysis of Cephaeline Dihydrobromide

Before initiating any predictive modeling, a thorough understanding of the molecule is essential.

1.1. Molecular Structure and Physicochemical Identity

Cephaeline is a complex alkaloid structurally related to emetine.[7] For in silico analysis, a standardized chemical representation is the critical starting point. The dihydrobromide salt form is relevant for formulation, but the active moiety's structure is used for predictions.

-

Canonical SMILES: CC[C@H]1CN2CCc3cc(c(cc3[C@@H]2C[C@@H]1C[C@@H]4c5cc(c(cc5CCN4)O)OC)OC)OC

-

Molecular Formula (active moiety): C₂₈H₃₈N₂O₄[8]

-

Molecular Weight (active moiety): 466.62 g/mol [8]

The presence of multiple rotatable bonds, stereocenters, hydrogen bond donors and acceptors, and aromatic rings provides a complex topographical and electronic signature that will govern its interactions with biological systems.

1.2. Known Biological Activity and Rationale for PK Profiling

Cephaeline's primary known actions include potent emetic effects, cytotoxicity via protein synthesis inhibition, and potential antiviral and anticancer activities.[3][9] The emetic action is mediated through both local gastric irritation and central stimulation of the chemoreceptor trigger zone (CTZ).[9] This dual mechanism immediately raises key pharmacokinetic questions:

-

How well is it absorbed orally to reach the CTZ?

-

Can it cross the blood-brain barrier (BBB) to act centrally?

-

What is its metabolic fate, and could metabolites contribute to its efficacy or toxicity?

-

What is its potential for cardiotoxicity, a known concern for related alkaloids like emetine?[5]

Answering these questions in silico provides a foundational dataset to guide further experimental work.

Part 2: The In Silico ADMET Prediction Workflow: A Methodological Deep Dive

Our approach is to systematically deconstruct the pharmacokinetic journey into its core components (ADME) and associated toxicities (T). For each component, we will outline the predictive strategy, provide a step-by-step protocol using a representative, publicly accessible tool, and present the workflow visually.

General Predictive Workflow

The overarching logic of our in silico investigation follows a standardized, multi-model approach to build confidence in the predictions.

Caption: General workflow for multi-tool in silico ADMET profiling.

2.1. Absorption: Predicting Oral Bioavailability

Oral administration is the most common and preferred route for drug delivery. Poor oral absorption is a primary reason for the failure of drug candidates.[10] We predict this by assessing two key physicochemical properties: aqueous solubility and membrane permeability.

2.1.1. Causality and Experimental Choices

-

Aqueous Solubility: A drug must first dissolve in the gastrointestinal fluid to be absorbed. We use models like ESOL (Estimated SOLubility) that correlate solubility with molecular weight, rotatable bonds, and atom types.

-

GI Permeability: After dissolving, the molecule must cross the intestinal epithelial barrier. We use predictive models based on physicochemical descriptors (lipophilicity, polar surface area) and structural similarity to compounds with known Caco-2 permeability data. The Caco-2 cell line is a standard in vitro model for intestinal absorption.[10]

2.1.2. Protocol: Predicting Absorption Parameters with SwissADME

SwissADME is a free, robust web tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[11]

-

Navigate to the SwissADME website.

-

Input Molecule: In the main text box, paste the canonical SMILES string for Cephaeline: CC[C@H]1CN2CCc3cc(c(cc3[C@@H]2C[C@@H]1C[C@@H]4c5cc(c(cc5CCN4)O)OC)OC)OC.

-

Initiate Prediction: Click the "Run" button.

-

Analyze Results: The output will contain several sections. Locate the "Water Solubility" and "Pharmacokinetics" sections.

-

Record the predicted Log S (ESOL) value and the corresponding solubility classification (e.g., Soluble, Moderately soluble).

-

In the Pharmacokinetics section, record the predicted "GI absorption" (e.g., High, Low) and the "Bioavailability Score".

-

Caption: Workflow for predicting oral bioavailability from solubility and permeability.

2.2. Distribution: Where Does the Molecule Go?

Distribution determines the concentration of a drug at its site of action versus in other tissues where it may cause side effects. Key parameters are Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration.[10]

2.2.1. Causality and Experimental Choices

-

Plasma Protein Binding (PPB): Highly protein-bound drugs have less free compound available to exert pharmacological effects. PPB is primarily driven by lipophilicity and acidic/basic properties. We use quantitative structure-property relationship (QSPR) models trained on large experimental datasets.

-

Blood-Brain Barrier (BBB) Permeation: For Cephaeline to have a central emetic effect, it must cross the highly selective BBB. Prediction models often use physicochemical properties like LogP, Polar Surface Area (PSA), and molecular weight. The Egan "egg" model is a well-regarded qualitative visualization that plots lipophilicity (WLOGP) against polarity (TPSA) to predict both GI absorption and BBB permeation.

2.2.2. Protocol: Predicting Distribution with ADMETlab 2.0

ADMETlab 2.0 is a comprehensive platform for systematic ADMET evaluation.[12]

-

Navigate to the ADMETlab 2.0 website.

-

Input Molecule: Use the "Molecule Sketchpad" to draw Cephaeline or paste its SMILES string.

-

Run Prediction: Submit the molecule for ADMET evaluation.

-

Analyze Results: In the results panel, navigate to the "Distribution" tab.

-

Record the predicted "Plasma Protein Binding (%)" value.

-

Record the "Blood-Brain Barrier (BBB)" prediction (e.g., BBB+ for penetrant, BBB- for non-penetrant) and the associated probability score. This score is critical for assessing the model's confidence.

-

2.3. Metabolism: Chemical Transformation and Clearance

Metabolism is the body's process of chemically modifying drugs, which typically facilitates their excretion and can lead to activation or inactivation. The Cytochrome P450 (CYP) enzyme superfamily is a major player in drug metabolism.

2.3.1. Causality and Experimental Choices

-

CYP Inhibition: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). We use models trained to recognize structural motifs known to inhibit key isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-